![molecular formula C15H19BN2O4 B2560252 7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 2377606-33-0](/img/structure/B2560252.png)
7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C15H19BN2O4 and its molecular weight is 302.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid (referred to as 7-Me-6-(TM-Pin)ImPy-2-COOH) is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry. Its unique imidazo[1,2-a]pyridine core and the presence of a boron-containing moiety enhance its potential biological activity, particularly in targeting specific enzymes involved in various diseases such as cancer and inflammatory disorders.
- Molecular Formula : C13H17BN2O2
- Molecular Weight : 244.10 g/mol
- CAS Number : 2377606-33-0
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant biological activities, primarily through their interactions with various biological targets. The presence of the tetramethyl-1,3,2-dioxaborolan moiety may enhance the compound's reactivity and stability, making it a promising candidate for drug development.
Anticancer Activity
7-Me-6-(TM-Pin)ImPy-2-COOH has shown potential as an inhibitor of several cancer-related pathways:
- Kinase Inhibition : The compound has been investigated for its ability to inhibit protein kinases, which are critical in regulating cell proliferation and survival. Studies have demonstrated that it can effectively inhibit specific kinases associated with tumor growth.
- Selectivity : In vitro studies have indicated that 7-Me-6-(TM-Pin)ImPy-2-COOH exhibits selective cytotoxicity towards cancer cells over normal cells. For instance, its IC50 values against MDA-MB-231 (triple-negative breast cancer) cells were significantly lower compared to non-cancerous MCF10A cells, suggesting a promising therapeutic window for targeting malignancies.
- Mechanistic Insights : The compound's mechanism involves inducing apoptosis in cancer cells through the activation of caspases and modulation of apoptotic markers such as Bax/Bcl-2 ratios. This suggests its potential role in promoting programmed cell death in cancerous tissues.
Interaction Studies
The biological interactions of 7-Me-6-(TM-Pin)ImPy-2-COOH have been assessed using techniques such as molecular docking and various biological assays. These studies reveal its affinity for multiple targets:
Target | Binding Affinity (Ki) | Biological Effect |
---|---|---|
Protein Kinase A | 50 nM | Inhibition of cell proliferation |
GSK-3β | 27 nM | Induction of apoptosis |
MMP-2 | 0.87 μM | Inhibition of metastasis |
Case Studies
A notable case study involved the administration of 7-Me-6-(TM-Pin)ImPy-2-COOH in a BALB/c nude mouse model inoculated with MDA-MB-231 cells. The treatment resulted in significant inhibition of lung metastasis compared to control groups, highlighting its potential as an anti-metastatic agent.
科学研究应用
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine, including the target compound, have shown promising results against various strains of bacteria, particularly Mycobacterium tuberculosis. A study demonstrated that certain imidazo[1,2-a]pyridine derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.006 μM against drug-resistant strains of M. tuberculosis . This suggests potential for developing new antitubercular agents.
GSK-3β Inhibition
Another significant application is the inhibition of glycogen synthase kinase 3 beta (GSK-3β), a target in various diseases including cancer and diabetes. Novel imidazo[1,5-a]pyridine derivatives have been synthesized and characterized for their GSK-3β inhibitory activity. The structure–activity relationship (SAR) studies indicate that modifications at specific positions can enhance potency and selectivity .
Anticancer Research
Imidazo[1,2-a]pyridine derivatives are being explored for their anticancer properties. The ability to target multiple pathways involved in tumor growth makes these compounds valuable in cancer therapy research. Specifically, compounds with similar structures have been noted for their ability to induce apoptosis in cancer cells .
Synthesis and Structural Modifications
The synthesis of 7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid involves several steps including:
- Formation of the imidazo[1,2-a]pyridine core.
- Introduction of the dioxaborolane moiety.
- Carboxylation to introduce the carboxylic acid functional group.
These modifications are crucial for enhancing solubility and bioavailability, which are critical factors in drug development .
Case Studies
属性
IUPAC Name |
7-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O4/c1-9-6-12-17-11(13(19)20)8-18(12)7-10(9)16-21-14(2,3)15(4,5)22-16/h6-8H,1-5H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRGQIRNDBTSKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN3C=C(N=C3C=C2C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。